N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
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Overview
Description
N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is a chemical compound with the molecular formula C19H12FN3O2S. It is known for its unique structure, which includes a thieno[2,3-b]quinoline core, a fluorobenzoyl group, and a carbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-b]quinoline Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-b]quinoline core.
Introduction of Fluorobenzoyl Group: The fluorobenzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a suitable Lewis acid catalyst.
Formation of Carbohydrazide Moiety: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA and disrupting its function, leading to cell death in cancer cells.
Modulating Signaling Pathways: Affecting key signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
- N’-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
- N’-(4-nitrobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
Uniqueness
N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O2S/c20-14-7-5-11(6-8-14)17(24)22-23-18(25)16-10-13-9-12-3-1-2-4-15(12)21-19(13)26-16/h1-10H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCOQNMWGCBTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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